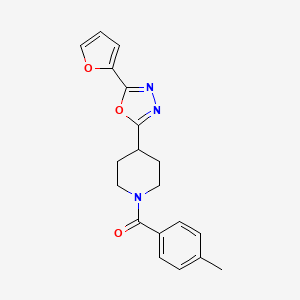

(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone

Description

Properties

IUPAC Name |

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13-4-6-15(7-5-13)19(23)22-10-8-14(9-11-22)17-20-21-18(25-17)16-3-2-12-24-16/h2-7,12,14H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAKYOUFGMGKLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone is a synthetic derivative that incorporates a furan moiety, an oxadiazole ring, and a piperidine structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry. The following sections detail its biological activity, synthesis methods, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The general steps include:

- Formation of the Oxadiazole Ring : This can be achieved through the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions.

- Attachment of the Piperidine Group : The oxadiazole derivative is then reacted with a suitable piperidine derivative to yield the final product.

- Purification : The synthesized compound is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Recent studies have shown that compounds containing oxadiazole and piperidine structures exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to this compound have demonstrated moderate to good antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. In particular, derivatives with electron-withdrawing groups have shown enhanced bioactivity .

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | S. aureus | 24 |

| Target Compound | Various strains | 18 - 24 |

Antifungal Activity

In addition to antibacterial properties, this compound may also exhibit antifungal activity against several fungal strains, including Candida spp. Studies indicate that derivatives of oxadiazoles show varying degrees of antifungal effects, with some compounds displaying significant inhibition zones .

The proposed mechanism for the biological activity of this compound involves interaction with specific enzymes and receptors within microbial cells. The furan and oxadiazole rings likely play crucial roles in binding to these targets, leading to disruption of essential biological pathways necessary for microbial survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Study on Antimicrobial Activities : A study published in Acta Poloniae Pharmaceutica reported that newly synthesized oxadiazole derivatives exhibited varying degrees of antimicrobial activity against selected bacterial and fungal strains . The study emphasized the importance of structural modifications in enhancing bioactivity.

- Research on Structure–Activity Relationship (SAR) : Research highlighted in MDPI articles explored the SAR of oxadiazole derivatives, indicating that specific substitutions on the piperidine ring could significantly affect their antibacterial efficacy . This underscores the potential for optimizing the target compound for improved biological activity.

- Evaluation of Antifungal Potency : Another investigation assessed the antifungal properties of various oxadiazole derivatives against Candida species and found promising results for certain compounds . This suggests that this compound could be a candidate for further antifungal studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Comparative Insights

Replacing the piperazine-thienopyrimidine moiety (in ’s compound) with a simpler piperidinyl-p-tolylmethanone group (target compound) could reduce steric hindrance, improving binding to flat receptor pockets .

Metabolic Stability :

- The spiro-azetidine group in AZD1979 confers resistance to oxidative metabolism, a feature absent in the target compound, which relies on the oxadiazole’s inherent stability .

Antifungal vs. Receptor-Targeting Activity: LMM11’s sulfamoyl benzamide substituent correlates with thioredoxin reductase inhibition and antifungal activity, whereas GPR55 antagonists () require bulkier aromatic systems like thienopyrimidine for receptor specificity .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are unavailable, comparisons can be inferred:

Preparation Methods

Preparation of 4-Piperidinecarbohydrazide

The synthesis begins with 4-piperidinecarboxylic acid , which is esterified to methyl 4-piperidinecarboxylate using methanol and catalytic sulfuric acid. Subsequent treatment with hydrazine hydrate in ethanol yields 4-piperidinecarbohydrazide .

Reaction Conditions :

- Esterification : Methanol, H₂SO₄, reflux, 6 hours.

- Hydrazide Formation : Ethanol, hydrazine hydrate, 80°C, 4 hours.

Formation of Diacylhydrazide Intermediate

The hydrazide reacts with furan-2-carbonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to form the diacylhydrazide.

$$

\text{4-Piperidinecarbohydrazide} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Diacylhydrazide}

$$

Characterization :

Cyclization to 1,3,4-Oxadiazole

Cyclodehydration of the diacylhydrazide is achieved using phosphorus oxychloride (POCl₃) under reflux, forming the 1,3,4-oxadiazole ring.

$$

\text{Diacylhydrazide} \xrightarrow{\text{POCl₃, reflux}} \text{4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine}

$$

Optimization Notes :

- Excess POCl₃ (5 equivalents) ensures complete cyclization.

- Reaction time: 6–8 hours.

Yield : 68–72% after recrystallization (ethanol/water).

Acylation of the Piperidine Nitrogen

Synthesis of p-Tolyl Carbonyl Chloride

p-Tolylacetic acid is treated with thionyl chloride (SOCl₂) to generate p-tolylacetyl chloride , which is subsequently purified by distillation.

$$

\text{p-Tolylacetic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{p-Tolylacetyl chloride}

$$

N-Acylation Reaction

The piperidine intermediate is acylated with p-tolylacetyl chloride in DCM using triethylamine as a base.

$$

\text{4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine} + \text{p-Tolylacetyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

$$

Reaction Conditions :

- Temperature: 0°C to room temperature.

- Time: 12 hours.

Workup :

- The crude product is washed with NaHCO₃ (5%) and brine, followed by column chromatography (silica gel, ethyl acetate/hexane 1:3).

Yield : 65–70%.

Characterization and Analytical Data

Spectroscopic Analysis

Purity and Physical Properties

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

An alternative method involves reductive amination of 4-oxo-piperidine with p-toluidine , followed by oxadiazole formation. However, this route suffers from lower yields (45–50%) due to competing side reactions.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 minutes) reduces cyclization time for the oxadiazole ring but requires specialized equipment.

Challenges and Optimization Strategies

- Oxadiazole Ring Stability : The oxadiazole moiety is sensitive to strong acids; thus, POCl₃ must be thoroughly removed during workup.

- N-Acylation Selectivity : Competing O-acylation is mitigated by using a bulky base (e.g., DIEA) and low temperatures.

Industrial-Scale Considerations

- Cost Efficiency : POCl₃ is cost-effective but requires careful handling due to toxicity.

- Green Chemistry Alternatives : Cyclization using polyphosphoric acid (PPA) has been explored but yields inferior results (55% yield).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.